molecular formula C7H13NO3 B13474209 (1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentanecarboxylate

(1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentanecarboxylate

Cat. No.: B13474209
M. Wt: 159.18 g/mol
InChI Key: VFNBELKXKOPBJT-KVQBGUIXSA-N
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Description

(1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentanecarboxylate is a chiral compound with a cyclopentane ring structure. It features an amino group, a hydroxyl group, and a carboxylate ester group, making it a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentanecarboxylate typically involves the following steps:

    Cyclopentane Ring Formation: Starting from a suitable cyclopentane precursor, the ring is functionalized to introduce the amino and hydroxyl groups.

    Amino Group Introduction: This can be achieved through reductive amination or nucleophilic substitution reactions.

    Hydroxyl Group Introduction: Hydroxylation reactions, such as epoxidation followed by ring opening, are commonly used.

    Carboxylate Ester Formation: Esterification reactions using methanol and a suitable carboxylic acid derivative complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve nucleophiles such as halides or amines.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

(1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentanecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of complex molecules and materials.

Mechanism of Action

The mechanism of action of (1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play crucial roles in binding and reactivity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentane-1-carboxylate
  • (1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentane-2-carboxylate

Uniqueness

(1S,3R,4R)-Methyl 3-amino-4-hydroxycyclopentanecarboxylate is unique due to its specific stereochemistry and functional group arrangement, which confer distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C7H13NO3/c1-11-7(10)4-2-5(8)6(9)3-4/h4-6,9H,2-3,8H2,1H3/t4-,5+,6+/m0/s1

InChI Key

VFNBELKXKOPBJT-KVQBGUIXSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H]([C@@H](C1)O)N

Canonical SMILES

COC(=O)C1CC(C(C1)O)N

Origin of Product

United States

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